4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one
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Overview
Description
4-{1-[(2-Chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by the presence of a benzodiazole ring fused with a pyrrolidinone moiety, along with chlorinated and fluorinated phenyl groups. It is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(2-Chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodiazole Core: This step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions to form the benzodiazole ring.
Introduction of the Chlorinated and Fluorinated Phenyl Groups: This can be achieved through electrophilic aromatic substitution reactions using chlorinated and fluorinated benzene derivatives.
Formation of the Pyrrolidinone Ring: The final step involves the cyclization of an appropriate amine with a carbonyl compound to form the pyrrolidinone ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(2-Chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which may have different pharmacological properties.
Scientific Research Applications
4-{1-[(2-Chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{1-[(2-Chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-{1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one
- 4-{1-[(2-Fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one
Uniqueness
The presence of both chlorinated and fluorinated phenyl groups in 4-{1-[(2-Chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one makes it unique compared to its analogs. This dual substitution pattern may enhance its pharmacological properties and provide a distinct profile in terms of biological activity and chemical reactivity.
Properties
Molecular Formula |
C24H18ClF2N3O |
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Molecular Weight |
437.9 g/mol |
IUPAC Name |
4-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C24H18ClF2N3O/c25-19-4-3-5-20(27)18(19)14-30-22-7-2-1-6-21(22)28-24(30)15-12-23(31)29(13-15)17-10-8-16(26)9-11-17/h1-11,15H,12-14H2 |
InChI Key |
IVBKTUNGDDTUGI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3CC5=C(C=CC=C5Cl)F |
Origin of Product |
United States |
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